molecular formula C18H20N2O B11406602 1-ethyl-2-(1-phenoxypropyl)-1H-benzimidazole

1-ethyl-2-(1-phenoxypropyl)-1H-benzimidazole

Cat. No.: B11406602
M. Wt: 280.4 g/mol
InChI Key: WHCFJPAFSGZULY-UHFFFAOYSA-N
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Description

1-Ethyl-2-(1-phenoxypropyl)-1H-benzimidazole is a heterocyclic compound with a benzimidazole core. Its structure consists of a benzene ring fused to an imidazole ring. The compound contains an ethyl group (C₂H₅) and a phenoxypropyl group (C₆H₅OC₃H₇) attached to the nitrogen atom of the imidazole ring. This compound exhibits interesting properties due to its aromaticity and functional groups.

Preparation Methods

The synthetic routes for 1-ethyl-2-(1-phenoxypropyl)-1H-benzimidazole involve electrophilic aromatic substitution reactions. Here’s a general outline:

    Bromination of Benzene:

Chemical Reactions Analysis

1-ethyl-2-(1-phenoxypropyl)-1H-benzimidazole can undergo various reactions:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Oxidation: Oxidation of the ethyl group could lead to the formation of a carboxylic acid or other functional groups.

    Common Reagents: Bromine, nitric acid, sulfuric acid, reducing agents (e.g., Sn/HCl), and oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its structural features.

    Agriculture: May have pesticidal properties.

    Material Science: Used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

1-ethyl-2-(1-phenoxypropyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as albendazole and mebendazole, which are used as anthelmintic drugs.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-ethyl-2-(1-phenoxypropyl)benzimidazole

InChI

InChI=1S/C18H20N2O/c1-3-17(21-14-10-6-5-7-11-14)18-19-15-12-8-9-13-16(15)20(18)4-2/h5-13,17H,3-4H2,1-2H3

InChI Key

WHCFJPAFSGZULY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC)OC3=CC=CC=C3

Origin of Product

United States

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